N-(2-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
Description
N-(2-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a sulfanyl-bridged acetamide derivative featuring a tetrazole core substituted with a 3-methoxyphenyl group and an N-linked 2-chlorophenyl moiety. The 2-chlorophenyl substituent on the acetamide provides steric bulk and electron-withdrawing properties, influencing binding affinity and solubility .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-24-12-6-4-5-11(9-12)22-16(19-20-21-22)25-10-15(23)18-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUBCNAVQHTMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Sulfanylacetamide Group: The sulfanylacetamide group can be introduced by reacting the tetrazole derivative with a suitable chloroacetamide derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide ()
- Structural Differences : The tetrazole is substituted with a 3-chloro-4-methylphenyl group (electron-withdrawing Cl and steric methyl) instead of 3-methoxyphenyl. The acetamide is linked to 2-methoxyphenyl (electron-donating OCH₃) instead of 2-chlorophenyl.
- The 2-methoxy group on the acetamide may improve π-π stacking interactions in biological targets compared to the 2-chloro substituent .
2-{[1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide ()
- Structural Differences: The tetrazole is substituted with a bicycloheptene group (bulky, non-aromatic), and the acetamide is linked to 4-methoxyphenyl.
- Implications :
Oxadiazole-Based Analogues
5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides ()
- Structural Differences : The tetrazole is replaced with a 1,3,4-oxadiazole ring, which is less polar and more electron-deficient.
- Biological Activity :
Triazole-Based Analogues
VUAA-1 and OLC-12 ()
- Structural Differences : Triazole core instead of tetrazole, with pyridinyl and ethyl/isopropyl substituents.
- Functional Role : These are Orco agonists (olfactory receptors), with EC₅₀ values in the low micromolar range. The triazole’s smaller size and reduced nitrogen content may limit stability compared to tetrazoles but improve ligand-receptor kinetics .
Comparative Analysis of Key Properties
Research Findings and Implications
- Synthetic Modularity : All compounds utilize a common sulfanyl-acetamide backbone, allowing modular substitution at the heterocycle and phenyl groups. This facilitates structure-activity relationship (SAR) studies .
- Biological Performance :
- Tetrazole derivatives may excel in stability and hydrogen-bonding interactions due to nitrogen density.
- Oxadiazole analogues show promise in cholinesterase inhibition, suggesting heterocycle choice critically impacts target selectivity.
- Crystallographic Insights : Sulfanyl-acetamides often form O–H···N hydrogen bonds and π-π interactions (e.g., ), which could stabilize protein-ligand complexes or influence crystal packing .
Biological Activity
N-(2-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group, a methoxyphenyl tetrazole moiety, and a sulfanyl linkage, contributing to its unique pharmacological profile. Its molecular formula is CHClNOS, with a molecular weight of approximately 314.78 g/mol.
The biological activity of this compound is believed to involve several mechanisms:
- Interaction with Enzymes and Receptors : The compound’s functional groups can form hydrogen bonds and hydrophobic interactions with various molecular targets, modulating their activity.
- Inhibition of Pathways : Preliminary studies suggest that it may inhibit certain signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. It showed promising results against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings indicate its potential as a broad-spectrum antimicrobial agent.
Case Studies
A series of case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : In a study involving xenograft models of breast cancer, administration of the compound resulted in significant tumor reduction compared to control groups, suggesting its efficacy in vivo.
- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates of resistant bacterial strains were treated with the compound, showing decreased viability and suggesting a potential role in overcoming antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
